molecular formula C3H7NO6S B10784956 H-D-Ser(SOH)-OH CAS No. 5438-01-7

H-D-Ser(SOH)-OH

Cat. No.: B10784956
CAS No.: 5438-01-7
M. Wt: 185.16 g/mol
InChI Key: LFZGUGJDVUUGLK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-serine-O-sulphate potassium salt typically involves the reaction of L-serine with sulphuric acid in the presence of a potassium base. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulphate ester. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .

Chemical Reactions Analysis

L-serine-O-sulphate potassium salt undergoes various chemical reactions, including:

    Oxidation: The sulphate group can be oxidized under strong oxidative conditions.

    Substitution: The sulphate group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield L-serine and sulphuric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles like sodium azide, and acidic or basic hydrolysis conditions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L-serine-O-sulphate potassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of L-serine-O-sulphate potassium salt involves its interaction with glutamate transporters, particularly the high-affinity sodium-dependent transporters. It acts as a substrate for these transporters, affecting the uptake and release of glutamate in neural cells. This interaction can lead to cellular toxicity, particularly in astrocytes, by disrupting normal glutamate homeostasis .

Comparison with Similar Compounds

L-serine-O-sulphate potassium salt can be compared with other sulphate esters of amino acids, such as:

    O-Acetyl-L-serine: Another derivative of L-serine with an acetyl group instead of a sulphate group.

    N-Benzyl-N-methylethanolamine sulphate: A compound with a similar sulphate ester functional group but different amino acid backbone.

    Estrone sulphate potassium salt: A sulphate ester of the hormone estrone, used in different biological contexts.

The uniqueness of L-serine-O-sulphate potassium salt lies in its specific interaction with glutamate transporters and its role in neural toxicity, which distinguishes it from other sulphate esters .

Properties

IUPAC Name

2-amino-3-sulfooxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGUGJDVUUGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402513
Record name AGN-PC-04Y1ZR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-01-7
Record name NSC16541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-04Y1ZR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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